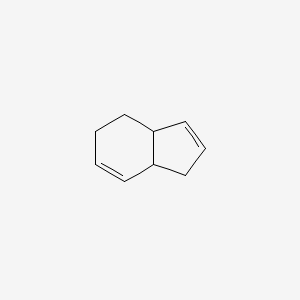

3a,4,5,7a-Tetrahydro-1H-indene

Description

Significance of Bicyclic Hydrocarbons in Chemical Research

The replacement of aromatic rings with bridged bicyclic hydrocarbons is a key strategy in drug discovery, often leading to improved properties such as increased solubility and metabolic stability. chemrxiv.orgrsc.org These strained ring systems are of high interest in medicinal chemistry, and their synthesis provides versatile products for pharmaceutical development. rsc.orgresearchgate.net The unique structural features and stereochemical properties of bicycloalkanes make them essential for applications in organic synthesis, medicinal chemistry, and materials science. numberanalytics.com

Overview of the Indene (B144670) Scaffold in Complex Molecule Design

The indene scaffold, a key structural motif, is present in a wide array of natural products and biologically active molecules. tudublin.ie This "privileged structure" is a common feature in many pharmaceuticals, making it a significant target in drug discovery and design. tudublin.ieresearchgate.net Indane-based scaffolds are found in various secondary metabolites, including polyketides, terpenes, and alkaloids. researchgate.net

The versatility of the indene and indane nucleus allows for extensive modifications, enabling chemists to fine-tune the biological activity of molecules. researchgate.net Indane derivatives have been developed as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.net For instance, novel indane scaffolds have shown potential in treating angiogenesis and inflammatory diseases by inhibiting processes like cell invasion and tube formation. tudublin.ie The indane framework is also a component of commercial drugs such as the anti-inflammatory Sulindac and the Alzheimer's drug donepezil. researchgate.nettudublin.ie

Contextualizing 3a,4,7,7a-Tetrahydro-1H-indene as a Synthetic Building Block

3a,4,7,7a-Tetrahydro-1H-indene, also known as tetrahydroindene, is a valuable precursor in organic synthesis. smolecule.com Its reactivity makes it a useful intermediate for creating a wide range of more complex organic compounds. smolecule.com

One of the primary methods for synthesizing 3a,4,7,7a-Tetrahydro-1H-indene is the Diels-Alder reaction between 1,3-butadiene (B125203) and cyclopentadiene (B3395910). smolecule.comcdnsciencepub.com This cycloaddition reaction forms the characteristic bicyclic structure of the molecule. chemistrytalk.org Theoretical studies have shown that in this reaction, the formation of the norbornene-type product is kinetically favored, while the bicyclo[4.2.0]nonadiene is the thermodynamic product. cdnsciencepub.comcdnsciencepub.com

The synthetic utility of 3a,4,7,7a-Tetrahydro-1H-indene is demonstrated by its role as a starting material for various functionalized derivatives. For example, it can undergo bromination to form tetrabromo octahydroindene isomers or be converted into diepoxides through a series of reactions. nih.govresearchgate.net These transformations highlight its importance as an intermediate in producing a diverse array of chemical structures. nih.govresearchgate.net Furthermore, derivatives of tetrahydroindene are utilized in the synthesis of polymers, where they can impart rigidity and thermal stability. smolecule.com They also serve as building blocks for polycyclic aromatic hydrocarbons (PAHs), which are important in materials science. smolecule.com

Below is a table summarizing the key properties of 3a,4,5,7a-Tetrahydro-1H-indene.

| Property | Value |

| Molecular Formula | C₉H₁₂ |

| Molecular Weight | 120.19 g/mol |

| CAS Number | 3048-65-5 |

| IUPAC Name | 3a,4,7,7a-tetrahydro-1H-indene |

| Physical Description | Liquid |

Structure

3D Structure

Properties

CAS No. |

64849-22-5 |

|---|---|

Molecular Formula |

C9H12 |

Molecular Weight |

120.19 g/mol |

IUPAC Name |

3a,4,5,7a-tetrahydro-1H-indene |

InChI |

InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1,3-4,7-9H,2,5-6H2 |

InChI Key |

XOKYBNQQPOTRHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C=CCC2C=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3a,4,7,7a Tetrahydro 1h Indene

Electrophilic and Nucleophilic Reactions

The double bonds in 3a,4,7,7a-tetrahydro-1H-indene are electron-rich, making them prone to attack by electrophiles. The resulting carbocationic intermediates can then be trapped by nucleophiles to yield a range of functionalized products.

Halogenation Reactions (e.g., Bromination with N-Bromosuccinimide)

The halogenation of 3a,4,7,7a-tetrahydro-1H-indene has been investigated as a route to various functionalized derivatives. Bromination, in particular, has been achieved using different reagents and conditions, leading to a variety of products.

In one study, the bromination of 3a,4,7,7a-tetrahydro-1H-indene (THI) with N-Bromosuccinimide (NBS) in the presence of lithium perchlorate (B79767) (LiClO₄) and acetic acid resulted in the formation of dibromodiacetate derivatives. researchgate.netgoogle.com This reaction proceeds via an electrophilic addition mechanism, where the bromine adds to the double bonds, and the resulting bromonium ion is trapped by the acetate (B1210297) nucleophile. This method provides a pathway to dibromodiacetate compounds which can be further transformed. researchgate.netgoogle.com

Direct bromination of 3a,4,7,7a-tetrahydro-1H-indene with molecular bromine (Br₂) in dichloromethane (B109758) (CH₂Cl₂) has also been reported to yield tetrabromo octahydroindene isomers. researchgate.netgoogle.com This reaction proceeds through the addition of bromine across both double bonds of the starting material.

Table 1: Bromination Reactions of 3a,4,7,7a-Tetrahydro-1H-indene

| Reagents and Conditions | Product(s) | Yield | Reference(s) |

| NBS, LiClO₄, Acetic Acid, rt, 48h | Dibromodiacetate derivatives | 39% and 37% for separated isomers | researchgate.netgoogle.com |

| Br₂, CH₂Cl₂, rt, 10 min | Tetrabromo octahydroindene isomers | Not specified | researchgate.netgoogle.com |

Oxidation Reactions and Derivative Formation

The double bonds in 3a,4,7,7a-tetrahydro-1H-indene and its derivatives are susceptible to various oxidation reactions, leading to the formation of epoxides, diols, and other oxygenated compounds. These reactions are valuable for introducing new functional groups and for the synthesis of complex molecules.

One notable oxidation reaction is the conversion of dibromodiacetate derivatives of tetrahydroindene into diepoxides. researchgate.netgoogle.com This transformation is typically achieved by treatment with a base, such as sodium hydroxide (B78521) in methanol. researchgate.netgoogle.com The reaction proceeds through an intramolecular nucleophilic substitution, where the acetate groups are displaced to form the epoxide rings.

Hydroxylation of 3a,4,7,7a-tetrahydro-1H-indene can be achieved using hydrogen peroxide in formic acid to produce diols. smolecule.com This reaction has been studied to understand the stereochemistry of the resulting products. smolecule.com

Furthermore, ozonolysis of chlorinated derivatives of tetrahydro-methanoindenes has been reported to yield stable ozonides with a 3,5-dichloro-1,2,4-trioxolane structure. researchgate.net Ozonolysis of a diphenylcyclopentene derivative of a trioxine, structurally related to tetrahydroindene ozonides, has also been investigated. researchgate.net

Table 2: Oxidation Reactions of 3a,4,7,7a-Tetrahydro-1H-indene and Derivatives

| Substrate | Reagents and Conditions | Product(s) | Yield | Reference(s) |

| Dibromodiacetate derivatives | NaOH, Methanol | Diepoxides | 43% and 40% for separated isomers | researchgate.net |

| 3a,4,7,7a-Tetrahydro-1H-indene | Hydrogen peroxide, Formic acid | Diols | Not specified | smolecule.com |

| Chlorinated tetrahydro-methanoindenes | Ozone | Stable ozonides | Not specified | researchgate.net |

Reduction Reactions of Ketone Groups

The reduction of ketone functionalities in derivatives of 3a,4,7,7a-tetrahydro-1H-indene is a key step in the synthesis of various biologically active molecules, including steroid analogs. google.com These reductions can be achieved using a variety of reducing agents, often with high stereoselectivity.

For instance, in the synthesis of vitamin D analogs, a key intermediate, (S)-(+)-2,3,7,7a-tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione, is reduced with diisobutylaluminum hydride and hexamethylphosphoric triamide in the presence of a silylcopper catalyst. google.com This reduction is highly regioselective, targeting one of the ketone groups. google.com

The reduction of ketone groups to secondary alcohols is also a common transformation in derivatives such as the Hajos-Parrish diketone, a (3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione. In the synthesis of ptilocaulin (B1678321) and related alkaloids, a key tricyclic intermediate prepared from a tetrahydroindenone is reduced with sodium borohydride (B1222165) (NaBH₄), leading to a mixture of products resulting from both 1,2- and 1,4-hydride addition. nih.gov

Catalytic hydrogenation is another method employed for the reduction of ketone groups in tetrahydroindene derivatives. For example, the catalytic hydrogenation of a diketone derivative has been reported. nih.gov

Table 3: Reduction of Ketone Groups in Tetrahydroindene Derivatives

| Substrate | Reagents and Conditions | Product(s) | Reference(s) |

| (S)-(+)-2,3,7,7a-tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione | Diisobutylaluminum hydride, Hexamethylphosphoric triamide, Silylcopper catalyst | Reduced ketone derivative | google.com |

| (3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione | Not specified | Secondary alcohols | |

| Tricyclic intermediate from a tetrahydroindenone | Sodium borohydride (NaBH₄) | Mixture of 1,2- and 1,4-reduction products | nih.gov |

| Diketone derivative | H₂, Pd/C | Reduced ketone derivative | nih.gov |

Substitution Reactions

Substitution reactions on derivatives of 3a,4,7,7a-tetrahydro-1H-indene provide a means to introduce a wide variety of functional groups. These reactions can occur at different positions on the bicyclic framework, depending on the nature of the substrate and the reagents used.

In derivatives containing a hydroxyl group, such as the Hajos-Parrish diketone, this group can be substituted with other functional groups through nucleophilic substitution reactions. This allows for the further elaboration of the molecule.

In the case of polyhalogenated derivatives, such as a heptachloro-tetrahydro-methano-1H-indene, hydrolysis can occur via nucleophilic substitution of a chlorine atom by a hydroxide ion. europa.eu This reaction is an example of nucleophilic substitution on a saturated carbon atom within the tetrahydroindene framework.

Cycloaddition and Rearrangement Processes

The diene system within the six-membered ring of 3a,4,7,7a-tetrahydro-1H-indene and its derivatives can participate in cycloaddition reactions, most notably the Diels-Alder reaction. These reactions are powerful tools for the construction of complex polycyclic systems.

Diels-Alder Cycloadditions of 3a,4,7,7a-Tetrahydro-1H-indene

The Diels-Alder reaction is a concerted [4+2] cycloaddition that can involve the diene of the tetrahydroindene system. While the formation of the 3a,4,7,7a-tetrahydro-1H-indene skeleton itself is often achieved through a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, the resulting bicyclic compound can also act as a diene in subsequent cycloaddition reactions. researchgate.netsmolecule.com

Table 4: Examples of Diels-Alder Reactions Forming Tetrahydroindene Skeletons

| Diene | Dienophile | Product Type | Reference(s) |

| Methyl 1-benzylcyclopenta-2,4-diene-1-carboxylate | Maleic anhydride (B1165640) | Tetrahydro-methanoindene derivative | arkat-usa.org |

| 2,5-Dimethyl furan (B31954) | Maleic anhydride | Tetrahydro-1-H-indene-1,5(7aH) diene | mjcce.org.mk |

| Cyclopentadiene | 1,3-Butadiene (B125203) | 3a,4,7,7a-Tetrahydroindene | smolecule.com |

Cope Rearrangements in Isomeric Transformations

The Cope rearrangement, a thermally induced researchgate.netresearchgate.net-sigmatropic shift, is a significant pathway in the isomeric transformations involving derivatives of 3a,4,7,7a-tetrahydro-1H-indene. Research has demonstrated that certain Diels-Alder adducts, which are isomers of substituted tetrahydroindenes, undergo this rearrangement to yield the thermodynamically more stable tetrahydroindene structure.

A key example is the thermal isomerization of endo-5-isopropenyl-2-norbornene to 5-methyl-cis-3a,4,7,7a-tetrahydro-1H-indene. oup.comscribd.comresearchgate.net This rearrangement occurs at temperatures between 145-170°C. scribd.com It is noteworthy that the corresponding exo-isomer of 5-isopropenyl-2-norbornene does not undergo the Cope rearrangement under similar conditions, highlighting the stereochemical requirements of the reaction. scribd.com Kinetic studies have established that 5-methyl-cis-3a,4,7,7a-tetrahydro-1H-indene can be formed via two distinct routes: a direct Diels-Alder reaction between cyclopentadiene and isoprene (B109036), and the subsequent Cope rearrangement of the initially formed endo-5-isopropenyl-2-norbornene. researchgate.netresearchgate.net The prevailing pathway is dependent on the specific reaction conditions. researchgate.net Mechanistic studies, including those using flash vacuum thermolysis, have further elucidated aspects of this rearrangement. ru.nl

| Parameter | Value | Reference |

|---|---|---|

| Temperature Range | 145-170 °C | scribd.com |

| Reactant | endo-5-isopropenyl-2-norbornene | scribd.com |

| Product | 5-methyl-cis-3a,4,7,7a-tetrahydro-1H-indene | scribd.com |

Palladium-Catalyzed Cyclopropanation Reactions with Diazomethane (B1218177)

The reaction of 3a,4,7,7a-tetrahydro-1H-indene with diazomethane in the presence of a palladium catalyst is an effective method for synthesizing its cyclopropanated derivatives. researchgate.netmathnet.ru This process yields both mono- and dicyclopropanated products in good yields, demonstrating the accessibility of both double bonds within the molecule for reaction. researchgate.netresearchgate.netmathnet.ru The reaction proceeds efficiently, enabling the controlled formation of these polycyclic hydrocarbon frameworks. researchgate.net

The palladium-catalyzed cyclopropanation of 3a,4,7,7a-tetrahydro-1H-indene exhibits notable regioselectivity. researchgate.netmathnet.ru The reaction preferentially occurs at the double bond within the five-membered cyclopentene (B43876) ring over the one in the six-membered cyclohexene (B86901) ring. researchgate.netresearchgate.netmathnet.ru This selectivity results in a mixture of monoadducts where the product of cyclopentene ring cyclopropanation is the major isomer. researchgate.net

While specific stereoselectivity studies on 3a,4,7,7a-tetrahydro-1H-indene are limited in the provided context, general principles for related bicyclic systems suggest that stereochemical outcomes are significant. For instance, in norbornene-type systems, cycloaddition reactions often show a preference for exo-facial attack. nih.gov For indene (B144670) itself, cyclopropanation can proceed with excellent diastereoselectivity. acs.org The stereochemistry of the cyclopropanation is influenced by the catalyst and the substrate's geometry, which dictates the face of the double bond approached by the carbene intermediate. nih.govucl.ac.uk

A key finding in the study of 3a,4,7,7a-tetrahydro-1H-indene is the differential reactivity of its two internal double bonds during palladium-catalyzed cyclopropanation. researchgate.netmathnet.ru Quantitative studies show that the double bond in the cyclopentene moiety is approximately three times more reactive than the double bond in the cyclohexene moiety. researchgate.netresearchgate.netmathnet.ru

This observed reactivity ratio is unexpected when compared to the reactivity of the individual, unfused cycloalkenes. researchgate.netmathnet.ru In independent competitive cyclopropanation reactions, cyclopentene is about two orders of magnitude more reactive than cyclohexene, which exhibits an unusually low reactivity in palladium-catalyzed reactions with diazomethane. researchgate.netresearchgate.net The geometric and electronic parameters of the double bonds within the fused structure of 3a,4,7,7a-tetrahydro-1H-indene are altered compared to their parent cycloalkenes, leading to the efficient cyclopropanation of both C=C bonds and the observed 3:1 reactivity ratio. researchgate.net

| System | Relative Reactivity Ratio | Observation | Reference |

|---|---|---|---|

| 3a,4,7,7a-Tetrahydro-1H-indene | Cyclopentene C=C : Cyclohexene C=C ≈ 3 : 1 | The cyclopentene double bond is moderately more reactive. | researchgate.netmathnet.ru |

| Independent Cyclopentene vs. Cyclohexene | Cyclopentene : Cyclohexene ≈ 100 : 1 | Cyclopentene is vastly more reactive than the abnormally unreactive cyclohexene. | researchgate.netresearchgate.net |

Reaction Mechanisms and Intermediates

The mechanisms governing the transformations of 3a,4,7,7a-tetrahydro-1H-indene and related structures are complex and can involve various intermediates and pathways depending on the reagents and catalysts employed.

For asymmetric cyclizations, such as those that could lead to chiral derivatives of tetrahydroindene, several mechanisms are proposed based on studies of analogous systems. Catalytic asymmetric hydroalkoxylation, for example, can proceed through a cycle involving a chiral metal catalyst (e.g., based on Cu(I) or Rh(I)). nih.govacs.org A proposed pathway involves the initial formation of a metal-alkoxide complex, followed by migratory insertion of the alkene into the metal-oxygen bond. acs.org The final step is often protonolysis, which releases the cyclized product and regenerates the active catalyst. nih.govacs.org

In other asymmetric transformations, such as desymmetrization reactions using chiral copper complexes, the mechanism may involve coordination of the substrate to the chiral catalyst, which then facilitates an enantioselective intramolecular reaction, such as an aminocupration. chinesechemsoc.org Radical mechanisms are also plausible, where a chiral auxiliary or catalyst can control the stereochemistry of an intramolecular radical cyclization. chinesechemsoc.org

In cycloaddition reactions, such as the Diels-Alder reaction that can form tetrahydroindene isomers, the mechanism can range from purely non-polar and concerted to stepwise pathways involving polar or zwitterionic intermediates. researchgate.net Analysis of the transition state for the formation of a tetrahydroindene derivative from cyclopentadiene and isoprene suggests it possesses a highly asymmetric zwitterionic character, even though a discrete zwitterionic intermediate was not detected. researchgate.net

The potential for zwitterionic intermediates is also considered in other reactions. For instance, certain BF3·OEt2-catalyzed cascade cyclizations are proposed to proceed through zwitterionic intermediates that undergo subsequent cyclization steps. rsc.org Similarly, the cycloaddition reactions of some cyclopropane (B1198618) derivatives can involve the formation of 1,3-zwitterionic intermediates that are then trapped by other unsaturated systems. colab.ws The specific mechanism—whether concerted, biradical, or zwitterionic—is highly dependent on the electronic nature of the reactants and the reaction conditions. researchgate.net

Catalytic Influences on Reaction Pathways and Selectivity

The reactivity of 3a,4,7,7a-tetrahydro-1H-indene is significantly influenced by the presence of catalysts, which can steer reactions towards specific pathways and control the stereoselectivity and regioselectivity of the products. Various catalytic systems, including transition metals, organocatalysts, and supramolecular hosts, have been employed to modulate the chemical behavior of this bicyclic diene and its derivatives. These catalysts play a crucial role in a range of transformations such as hydrogenations, cyclopropanations, epoxidations, and dimerization reactions.

Transition Metal Catalysis

Transition metal complexes are pivotal in promoting a variety of transformations of 3a,4,7,7a-tetrahydro-1H-indene and related structures. Palladium, rhodium, iridium, and nickel catalysts are particularly prominent in hydrogenation and cyclopropanation reactions.

In palladium-catalyzed cyclopropanation of 3a,4,7,7a-tetrahydro-1H-indene with diazomethane, a notable regioselectivity is observed. The cyclopentene double bond exhibits approximately three times higher reactivity than the cyclohexene double bond, leading to the formation of mono- and dicyclopropanation products in good yields. researchgate.netresearchgate.net This preferential reactivity highlights the catalyst's ability to discriminate between the two electronically distinct double bonds within the molecule.

Catalytic hydrogenation of indene derivatives, which can be formed from 3a,4,7,7a-tetrahydro-1H-indene through dehydrogenation, is a common strategy to produce saturated indane frameworks. A variety of catalysts, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and nickel-based catalysts, are effective for this transformation. acs.orgresearchgate.net The choice of catalyst and reaction conditions can influence the stereochemical outcome of the hydrogenation. For instance, in the synthesis of chiral indane derivatives, rhodium-catalyzed asymmetric hydrogenation of indene-type tetrasubstituted olefins has been shown to proceed with high enantioselectivity. researchgate.netchinesechemsoc.org

Iridium-catalyzed asymmetric hydrogenation of functionally substituted olefins related to the indene framework has also been extensively studied. For example, N,P-ligated iridium complexes have been successfully used for the enantioconvergent hydrogenation of E/Z mixtures of enamides, yielding chiral amides with high enantiomeric excess (ee). acs.org The catalyst's structure is crucial in determining the reaction's stereochemical outcome.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Trisubstituted Enamides

| Entry | Substrate (E/Z mixture) | Catalyst (mol %) | Conditions | Product | Yield (%) | ee (%) |

| 1 | α-Phenyl, β-Methyl | 1% [Ir(COD)(L1)]BF4 | 50 bar H₂, rt, 12h | Chiral Amide | 98 | 99 |

| 2 | α-Phenyl, β-Ethyl | 1% [Ir(COD)(L1)]BF4 | 50 bar H₂, rt, 12h | Chiral Amide | 97 | 98 |

| 3 | α-(p-Cl-Ph), β-Methyl | 1% [Ir(COD)(L1)]BF4 | 50 bar H₂, rt, 12h | Chiral Amide | 99 | 99 |

| 4 | α-Phenyl, β-n-Butyl | 1% [Ir(COD)(L2)]BF4 | 1 bar H₂, 60°C, 12h | Chiral Amide | 95 | 96 |

Data sourced from studies on related trisubstituted enamides to illustrate catalytic principles. acs.org

Furthermore, dehydrogenation of 3a,4,7,7a-tetrahydro-1H-indene to indene can be achieved using a cobalt oxide and molybdenum oxide composite catalyst at elevated temperatures. researchgate.net

Organocatalysis and Lewis Acid Catalysis

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules from precursors related to 3a,4,7,7a-tetrahydro-1H-indene. A notable example is the proline-catalyzed intramolecular aldol (B89426) cyclization of triketones to furnish chiral tetrahydro-1H-indene-1,5(6H)-dione derivatives. mdpi.com This reaction, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, proceeds with high enantioselectivity. wikipedia.org The (S)-proline catalyst facilitates the formation of a key enamine intermediate, which then undergoes a stereocontrolled cyclization.

Table 2: Proline-Catalyzed Intramolecular Aldol Cyclization of Triketones

| Entry | Triketone Substrate | Catalyst (mol %) | Solvent | Product | Yield (%) | ee (%) |

| 1 | 2-Methyl-2-(3-oxobutyl)cyclopentane-1,3-dione | 3% (S)-Proline | DMF | (S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | 100 | 93.4 |

| 2 | 2-Ethyl-2-(3-oxobutyl)cyclopentane-1,3-dione | 30% (S)-Proline | DMSO | (S)-7a-ethyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | 65 | 94 |

Data adapted from studies on the synthesis of Wieland-Miescher ketone and Hajos-Parrish ketone analogues. mdpi.comresearchgate.net

In addition to organocatalysis, Lewis acids can influence reaction pathways. For instance, the bromination of 3a,4,7,7a-tetrahydro-1H-indene with N-bromosuccinimide (NBS) in the presence of lithium perchlorate (LiClO₄) and acetic acid leads to the formation of dibromodiacetate derivatives. nih.gov These intermediates can then be converted to diepoxides. The use of LiClO₄ as a catalyst promotes a more selective reaction environment. nih.gov

Table 3: LiClO₄-Catalyzed Bromination and Subsequent Epoxidation of 3a,4,7,7a-Tetrahydro-1H-indene

| Step | Reactants | Catalyst/Reagents | Product | Yield (%) |

| 1 | 3a,4,7,7a-Tetrahydro-1H-indene, NBS, Acetic Acid | LiClO₄ | Dibromodiacetate derivatives | Not specified |

| 2 | Dibromodiacetate derivatives | NaOH, Methanol | Diepoxide mixture | 64 (endo-exo), 56 (exo-exo) |

Data sourced from a study on a novel synthesis of diepoxides from tetrahydroindene. nih.govresearchgate.net

Supramolecular Catalysis

The confinement of reactants within the cavity of a supramolecular host can dramatically alter reaction rates and selectivities. The dimerization of methylcyclopentadiene (B1197316), a structural isomer of 3a,4,7,7a-tetrahydro-1H-indene's precursors, is a case in point. In the presence of cucurbit researchgate.neturil (CB7) as a supramolecular catalyst in aqueous solution, the dimerization of methylcyclopentadiene isomers shows a significant rate acceleration and a remarkable regioselectivity. nih.gov The reaction selectively forms the endo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene adduct, which is only a minor product in the absence of the catalyst. researchgate.netnih.gov This selectivity is attributed to the specific orientation of the reactants within the host's cavity. researchgate.net

Table 4: Product Distribution in the Dimerization of Methylcyclopentadiene

| Conditions | Major Product | Selectivity |

| Neat Dimerization | Mixture of at least 8 isomers | Low |

| Catalyzed by Cucurbit researchgate.neturil (CB7) | endo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene | High |

Qualitative data based on studies of methylcyclopentadiene dimerization. researchgate.netresearchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of 3a,4,7,7a Tetrahydro 1h Indene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For derivatives of 3a,4,7,7a-tetrahydro-1H-indene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often employed to achieve unambiguous structural assignment.

For instance, in the analysis of diepoxide derivatives of tetrahydro-1H-indene, the ¹H NMR spectra show characteristic signals for the oxirane ring protons. nih.gov In one such derivative, Rel-(1aR,2aR,3aS,5aS)-octahydro-1aH-indeno[1,2-b:5,6-b']bis(oxirene), the proton signals appear as multiplets in the range of δ 2.98-3.44 ppm. nih.gov The corresponding ¹³C NMR spectrum displays signals for the methine carbons of the epoxide rings at δ 51.2, 51.4, 59.2, and 62.2 ppm. nih.gov

In another example, the ¹H NMR spectrum of Ethyl (3aS,4R,7aR)-2-acetyl-3a,4,5,7a-tetrahydro-1H-indene-4-carboxylate reveals a singlet at δ 6.70 ppm for the vinylic proton and a triplet at δ 1.26 ppm for the methyl protons of the ethyl ester group. rsc.org The ¹³C NMR spectrum for this compound shows characteristic peaks at δ 197.0 (acetyl carbonyl), δ 174.8 (ester carbonyl), and signals for the double bond carbons at δ 129.4 and 124.7 ppm. rsc.org

The following table summarizes the ¹H and ¹³C NMR chemical shifts for a representative diepoxide derivative of 3a,4,7,7a-tetrahydro-1H-indene. nih.gov

| Assignment | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) |

| CH (epoxide) | 3.44–3.42 (m, 1H) | 62.2 |

| CH (epoxide) | 3.29–3.27 (m, 1H) | 59.2 |

| CH (epoxide) | 3.11–3.07 (m, 1H) | 51.4 |

| CH (epoxide) | 3.03–2.98 (m, 1H) | 51.2 |

| CH (bridgehead) | 2.28–2.15 (m, 2H) | 36.6 |

| CH₂ | 2.03–1.89 (m, 3H) | 33.8 |

| CH₂ | 1.68–1.55 (m, 2H) | 32.1 |

| CH (bridgehead) | 1.27–1.15 (m, 1H) | 31.6 |

| CH₂ | 24.9 |

Data for Rel-(1aR,2aR,3aS,5aS)-octahydro-1aH-indeno[1,2-b:5,6-b']bis(oxirene). nih.gov

To resolve structural ambiguities, advanced 2D NMR techniques are frequently utilized. Attached Proton Test (APT) experiments help differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. nih.govtubitak.gov.tr

Correlation SpectroscopY (COSY) is a powerful tool for establishing proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the molecular structure. nih.govtubitak.gov.trsdsu.edu This is particularly useful for tracing the connectivity within the fused ring system of tetrahydroindene derivatives.

Nuclear Overhauser Effect (nOe) experiments provide information about the spatial proximity of protons. mdpi.com For instance, in the structural confirmation of a cis-fused perhydrindanone derivative, nOe enhancement between the angular methyl group and the bridgehead hydrogen confirmed the cis-fusion of the rings. mdpi.com NOESY (Nuclear Overhauser Effect SpectroscopY) is another 2D technique that correlates protons that are close in space, which is crucial for determining the stereochemistry of complex molecules. ipb.ptslideshare.net

In the study of dibromodiacetate derivatives of tetrahydro-1H-indene, HETCOR (Heteronuclear Correlation) spectra were used to correlate proton and carbon signals, confirming the positions of the acetate (B1210297) groups. nih.gov

The precise chemical shifts and coupling constants obtained from NMR spectra are instrumental in the detailed structural elucidation of 3a,4,7,7a-tetrahydro-1H-indene derivatives. For example, in a comparative study of a cyclobut[a]inden-1-one and its chlorinated derivatives, the chemical shifts of the protons at the ring junctions (2a-H and 7a-H) were significantly affected by the presence and stereochemistry of the chlorine atoms. journals.co.za An endo-substituent was found to have a deshielding effect, while an exo-substituent had a shielding effect on the chemical shift of the 7a-H proton. journals.co.za

Theoretical calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can be employed to predict NMR chemical shifts, which, when compared with experimental data, provide a powerful tool for structural verification. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. mpg.de This is crucial for confirming the identity of newly synthesized compounds. For example, in the characterization of Ethyl (3aS,4R,7aR)-2-acetyl-3a,4,5,7a-tetrahydro-1H-indene-4-carboxylate, HRMS (ESI) calculated the mass for [M+Na]⁺ as 257.1148, with the found value being 257.1147, confirming the molecular formula C₁₄H₁₈O₃. rsc.org

The following table presents HRMS data for a selection of 3a,4,7,7a-tetrahydro-1H-indene derivatives.

| Compound | Molecular Formula | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ | Reference |

| Ethyl (3aS,4R,7aR)-2-acetyl-3a,4,5,7a-tetrahydro-1H-indene-4-carboxylate | C₁₄H₁₈O₃ | 257.1148 | 257.1147 | rsc.org |

| A related derivative | C₁₅H₂₀O₃ | 271.1305 | 271.1302 | rsc.org |

| 7-Acetoxymethyl-1,3,3a,6-tetrahydro-indene-2,2-dicarboxylic acid diethyl ester | C₁₈H₂₄O₆ | 357.1309 (for [M+Na-H₂]⁺) | 357.1305 | mpg.de |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of complex mixtures and for obtaining detailed structural information. In this technique, a precursor ion is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and confirmation. researchgate.net While specific LC-MS/MS applications focusing solely on 3a,4,7,7a-tetrahydro-1H-indene are not extensively detailed in the provided context, the technique is generally applicable for the analysis of its derivatives, especially in complex matrices. lcms.cz The hyphenation of separation techniques like LC with MS increases the selectivity and sensitivity of the analysis. lcms.cz

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes.

In the study of 3a,4,7,7a-tetrahydro-1H-indene derivatives, FT-IR is instrumental in confirming structural transformations and identifying key functional groups. For instance, the synthesis of diepoxide derivatives from dibromodiacetate precursors can be monitored by observing the disappearance of the characteristic carbonyl (C=O) stretching bands of the acetate groups and the appearance of bands associated with the epoxide rings. nih.gov

Research has identified several characteristic vibrational frequencies for various derivatives:

Olefinic C-H Stretch: Typically observed above 3000 cm⁻¹. For a diepoxide derivative, a peak was noted at 3007 cm⁻¹. nih.gov

Aliphatic C-H Stretch: Found in the 2800-3000 cm⁻¹ region. Peaks for a diepoxide derivative were recorded at 2926 and 2862 cm⁻¹. nih.gov

Carbonyl (C=O) Stretch: This is a strong, sharp absorption that is highly indicative of carbonyl-containing functional groups. In dibromodiacetate derivatives of tetrahydroindene, characteristic C=O stretching was observed at 1737 and 1732 cm⁻¹. nih.gov For an acetyl-substituted tetrahydroindene carboxylate, this peak appeared at 1670 cm⁻¹, with the ester carbonyl at 1730 cm⁻¹. rsc.org

Olefinic C=C Stretch: The stretching vibration of the carbon-carbon double bond in the cyclohexene (B86901) ring of tetrahydroindene derivatives typically appears in the 1600–1650 cm⁻¹ range. researchgate.net

C-O Stretch: The stretching vibrations for C-O bonds, such as those in epoxides or esters, are typically found in the 1000-1300 cm⁻¹ region. nih.govrsc.org

The table below summarizes notable FT-IR spectral data for several 3a,4,7,7a-tetrahydro-1H-indene derivatives.

| Compound/Derivative Class | Key Functional Group | Wavenumber (cm⁻¹) | Reference |

| Diepoxy derivative | C-H (olefinic) | 3007 | nih.gov |

| Diepoxy derivative | C-H (aliphatic) | 2926, 2862 | nih.gov |

| Diepoxy derivative | C-O (epoxide) | 1226, 906, 819 | nih.gov |

| Dibromodiacetate derivatives | C=O (acetate) | 1737, 1732 | nih.gov |

| Ethyl (3aS,4R,7aR)-2-acetyl-3a,4,5,7a-tetrahydro-1H-indene-4-carboxylate | C=O (ester) | 1730 | rsc.org |

| Ethyl (3aS,4R,7aR)-2-acetyl-3a,4,5,7a-tetrahydro-1H-indene-4-carboxylate | C=O (ketone) | 1670 | rsc.org |

| Dimethyl- and Methyl-phenyl-tetrahydroindenes | C=C (olefinic) | 1600-1640 | researchgate.net |

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. For complex molecules like the derivatives of 3a,4,7,7a-tetrahydro-1H-indene, which can possess multiple chiral centers and exhibit cis/trans isomerism at the ring junction, X-ray diffraction provides definitive information on both relative and absolute stereochemistry. rsc.orgunit.no

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. The data can be used to construct a detailed model of the molecule, revealing precise bond lengths, bond angles, and the spatial orientation of all atoms.

This technique has been crucial in:

Assigning Stereochemistry: In the synthesis of derivatives, such as ((3aR,7aS)-2-butyl-2,3,3a,4,7,7a-hexahydro-1H-inden-1-yl)methyl 3,5-dinitrobenzoate, X-ray crystallography was used to determine the relative stereochemistry of the diastereomers. unit.no

Confirming Reaction Outcomes: The structures of various synthesized derivatives, including diepoxides and substituted isoxazolines, have been confirmed using X-ray diffraction, validating the proposed reaction pathways and stereochemical outcomes. nih.govresearchgate.net

Characterizing Organometallic Complexes: The structures of metal complexes incorporating tetrahydroindene ligands, such as zirconocene (B1252598) and titanocene (B72419) derivatives, have been elucidated, providing insight into the coordination chemistry and geometry around the metal center. researchgate.net

The table below presents example crystallographic data for a related organometallic complex containing a bicyclic ligand system.

| Compound | Formula | Crystal System | Space Group | Cell Parameters | Reference |

| 1,2-bis(9-bicyclo[4.3.0]-non-1,6-dienyl)benzenedichlorotitanium | C₂₄H₂₄Cl₂Ti | Monoclinic | C2/c | a = 15.805 Å, b = 11.027 Å, c = 13.323 Å, β = 121.40° | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the types of chromophores (light-absorbing groups) present in the molecule.

For 3a,4,7,7a-tetrahydro-1H-indene derivatives, UV-Vis spectroscopy is used to characterize systems containing double bonds, aromatic rings, or other chromophoric functional groups. researchgate.net For example, the presence of a substituted aromatic ring attached to the indene (B144670) skeleton gives rise to characteristic absorption bands. cdnsciencepub.com The technique is also useful for monitoring reactions involving changes in conjugation or the introduction/removal of chromophores. A halogen-substituted indeno-quinoxaline derivative, for example, showed distinct absorbance peaks at 267, 347, and 369 nm. scialert.net

The table below lists UV-Vis absorption data for some related indene derivatives.

| Compound | λ_max (nm) | log ε | Solvent | Reference |

| 3,S,S',Sf-Tetramethyl-1,11-spirobiindane | 273 | 3.12 | Not Specified | cdnsciencepub.com |

| 266 | 3.05 | cdnsciencepub.com | ||

| 260 | 2.99 | cdnsciencepub.com | ||

| 4-Methyl-4-phenyl-2-pentanone derivative | 264 | 2.70 | Not Specified | cdnsciencepub.com |

| 259 | 2.77 | cdnsciencepub.com | ||

| 254 | 2.71 | cdnsciencepub.com | ||

| Halogen substituted indeno quinoxaline (B1680401) derivative | 267, 347, 369 | Not Specified | Not Specified | scialert.net |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close match between the experimental and calculated values provides strong evidence for the compound's elemental composition and helps to confirm its molecular formula. nih.gov

This method is a crucial part of the characterization process for newly synthesized 3a,4,7,7a-tetrahydro-1H-indene derivatives, serving as a final check on the identity and purity of the product alongside spectroscopic data.

The table below shows a comparison of calculated and found elemental compositions for a diepoxide derivative of tetrahydroindene.

| Compound | Molecular Formula | Analysis | % Carbon | % Hydrogen | Reference |

| Rel-(1aR,2aR,3aS,5aS)-octahydro-1aH-indeno[1,2-b:5,6-b']bis(oxirene) | C₉H₁₂O₂ | Calculated | 71.03 | 7.95 | nih.govresearchgate.net |

| Found | 71.18 | 8.01 | nih.govresearchgate.net |

Chromatographic Techniques for Purity and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of 3a,4,7,7a-tetrahydro-1H-indene and its derivatives, which are often produced as mixtures of isomers, chromatography is essential for both purity assessment and the isolation of specific stereoisomers. unit.nogoogle.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column.

GC is particularly well-suited for the analysis of 3a,4,7,7a-tetrahydro-1H-indene and its derivatives due to their typical volatility. Key applications include:

Purity Determination: GC can quickly assess the purity of a synthesized sample by revealing the number and relative amounts of components present.

Isomer Separation: It is highly effective in separating isomers, including constitutional isomers and diastereomers, which have different physical properties and thus different retention times on the GC column. researchgate.net

Identification: By comparing the retention time of an unknown peak to that of a known standard, or by coupling the GC to a mass spectrometer (GC-MS), components can be identified. nih.gov

The Kovats retention index is often used to standardize retention times, allowing for inter-laboratory comparison of data. Studies have characterized the products of cycloaddition reactions that form tetrahydroindene derivatives by their retention indices on specific columns. researchgate.net For example, GC analysis of certain tetrahydroindene ligand systems has revealed the presence of several double-bond isomers in the product mixture. researchgate.net

The table below provides retention data for 3a,4,7,7a-tetrahydro-1H-indene.

| Compound | Column | Kovats Retention Index | Reference |

| 3a,4,7,7a-Tetrahydro-1H-indene | HP-PONA (non-polar) | 1015.9 / 1115.0 | researchgate.net |

Theoretical and Computational Chemistry Studies on 3a,4,7,7a Tetrahydro 1h Indene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 3a,4,5,7a-Tetrahydro-1H-indene and its derivatives. At the heart of these studies is the use of computational methods to predict and understand the behavior of these molecules at an electronic level. A common approach involves employing the B3LYP functional combined with a 6-31G(d) basis set, which provides a reliable balance between computational cost and accuracy for this class of compounds. nih.gov

Optimization of Molecular Structures and Geometries

A foundational step in computational analysis is the optimization of the molecular structure to find its most stable three-dimensional arrangement, or ground state geometry. For derivatives of this compound, DFT calculations, specifically using the B3LYP/6-31G(d) level of theory, have been successfully used to determine their optimized structures. nih.govresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. The resulting optimized geometries provide crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's physical and chemical properties. For instance, in a study of newly synthesized derivatives, the molecular structures were first drawn using software like GaussView and then optimized using Gaussian programs. nih.gov

Conformational Analysis and Stereoisomer Stability

Many derivatives of this compound can exist as different stereoisomers, which have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. DFT calculations are instrumental in determining the relative stabilities of these isomers. By calculating the total energy (ETotal), enthalpy (H), and Gibbs free energy (G) for each stereoisomer, researchers can predict which conformation is the most stable—the one with the lowest energy. nih.gov

For example, in a study involving dibromodiacetate and diepoxide derivatives of tetrahydroindene, the stability order of the stereoisomers was determined based on their calculated energy values. nih.gov This analysis is critical as the stereochemistry of a molecule can significantly influence its biological activity and reactivity. The selective formation of specific endo-exo and exo-exo orientations of diepoxides has also been a focus, highlighting the ability of computational methods to distinguish between subtle structural variations. nih.govresearchgate.net

Table 1: Calculated Energies and Stability Order of Stereoisomers This table is based on data for derivatives of this compound and illustrates the use of calculated energies to determine stability.

| Compound | Stereoisomer | ETotal (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Relative Stability |

|---|---|---|---|---|---|

| Dibromodiacetate | Isomer 2 | -500.5518140 | -500.3440440 | -500.3870510 | Less Stable |

| Isomer 3 | -10635.821979 | -10635.635756 | -10635.695408 | More Stable | |

| Diepoxide | Isomer 4 | -500.5465370 | -500.3390670 | -500.3817450 | More Stable |

| Isomer 5 | -10635.821871 | -10635.635644 | -10635.695415 | Less Stable | |

| Tetrabromo Octahydroindene | Isomer 6 | -10635.821871 | -10635.635644 | -10635.695415 | Less Stable |

| Isomer 7 | -10635.821979 | -10635.635756 | -10635.695408 | More Stable |

Electronic Structure Characterization (e.g., Frontier Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and stability. acs.org

For derivatives of this compound, DFT calculations have been used to visualize the shapes and energies of the HOMO and LUMO. nih.gov In some diepoxide derivatives, the HOMO is characterized by π-molecular orbitals, while the LUMO shows the presence of π-molecular orbitals, suggesting that the HOMO → LUMO transition corresponds to a π-π transition. researchgate.net The distribution of these orbitals helps to identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity. acs.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are favorable for nucleophilic attack. uni-muenchen.de

For derivatives of this compound, MEP maps have been generated to identify reactive sites. nih.govresearchgate.net In diepoxide derivatives, the region of highest electron density (most negative potential) is often located on the oxygen atoms of the epoxide rings. researchgate.net This suggests that these oxygen atoms are the most likely sites for interaction with approaching nucleophilic species. nih.govresearchgate.net

Reactivity Site Identification through Contour Diagrams

Contour diagrams, often generated in conjunction with FMO analysis, provide a two-dimensional representation of the electron density of molecular orbitals. These diagrams are instrumental in identifying the specific atoms or regions within a molecule that are most involved in chemical reactions. nih.govresearchgate.net

By examining the contour diagrams of the HOMO and LUMO of this compound derivatives, researchers can pinpoint the locations of electron donor and acceptor regions. nih.gov For instance, in certain brominated and epoxidized derivatives, π-molecular orbitals are observed on the epoxide group ring and bromine atoms in the HOMO, while the LUMO indicates the presence of π*-molecular orbitals on the epoxide ring. nih.govresearchgate.net This detailed visualization of electron localization helps in predicting how the molecule will interact with other reagents.

Global Reactivity Descriptors

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. researchgate.net

Hardness (η) and Softness (σ): Hardness is a measure of the molecule's resistance to changes in its electron distribution. Softness is the reciprocal of hardness. Softer molecules are generally more reactive. researchgate.net

Electronegativity (χ): A measure of the molecule's ability to attract electrons. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons from a stable system. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. researchgate.net

These parameters have been calculated for various derivatives of this compound to compare their reactivity. researchgate.net For example, by calculating these descriptors for different stereoisomers, it is possible to rank their predicted reactivity, which can then be correlated with experimental observations. researchgate.net

Table 2: Global Reactivity Descriptors for a Derivative of this compound This table is a representative example based on data for related compounds and illustrates the type of information obtained from these calculations.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.54 |

| LUMO Energy | ELUMO | -1.23 |

| Energy Gap | ΔE | 5.31 |

| Hardness | η | 2.655 |

| Softness | σ | 0.377 |

| Electronegativity | χ | 3.885 |

| Chemical Potential | μ | -3.885 |

| Electrophilicity Index | ω | 2.842 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in predicting and understanding the spectroscopic properties of 3a,4,7,7a-tetrahydro-1H-indene derivatives. By calculating parameters like vibrational frequencies and nuclear magnetic shielding constants, a direct comparison with experimental data from IR and NMR spectroscopy can be made, aiding in structural elucidation.

Theoretical IR and NMR Spectral Analysis

Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra serve as a powerful tool for confirming the structures of synthesized 3a,4,7,7a-tetrahydro-1H-indene derivatives. nih.govresearchgate.net For instance, in the study of dibromodiacetate derivatives of tetrahydroindene, the calculated IR spectra showed characteristic C=O bond stretching that correlated well with experimental observations. nih.gov Similarly, theoretical ¹H and ¹³C NMR chemical shifts, often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, have shown good agreement with experimental data, helping to verify the presence and configuration of various functional groups on the indene (B144670) ring system. nih.govresearchgate.net

In one study, the disappearance of specific quaternary and methyl carbon signals in the calculated ¹³C NMR spectra of diepoxide derivatives, along with the absence of the C=O stretching frequency in the theoretical IR spectra, confirmed the successful conversion from their dibromodiacetate precursors. nih.gov These computational analyses provide a robust framework for interpreting experimental spectra and confirming molecular structures.

Non-Linear Optical (NLO) Behavior Investigations

The potential for non-linear optical (NLO) applications in organic molecules is an area of significant research interest. nih.gov For derivatives of 3a,4,7,7a-tetrahydro-1H-indene, quantum chemical calculations are employed to predict their NLO properties. researchgate.netresearchgate.net This is typically achieved by calculating key parameters such as the static dipole moment (μ), average linear polarizability (α), and the first hyperpolarizability (β). researchgate.net

These parameters are derived from the molecule's electronic structure and provide a measure of its response to an applied electric field. A high β value is indicative of significant NLO potential. However, for certain synthesized derivatives of 3a,4,7,7a-tetrahydro-1H-indene, theoretical calculations have indicated that their μ, α, and β values are lower than that of urea, a standard reference material for NLO properties. researchgate.net This suggests that, in these specific cases, the molecules are not likely to exhibit significant NLO characteristics. researchgate.net The delocalization of π-electrons is a key factor in determining NLO properties, and modifications to the molecular structure can be explored to enhance these characteristics. nih.gov

Quantum Chemical Simulations of Reaction Paths

Quantum chemical simulations are crucial for understanding the mechanisms and predicting the outcomes of chemical reactions involving 3a,4,7,7a-tetrahydro-1H-indene. arxiv.org These computational methods allow for the exploration of potential energy surfaces, identifying transition states and intermediates to elucidate reaction pathways. arxiv.org

For example, in the synthesis of diepoxy indene derivatives, computational methods were used to investigate the stability and properties of different stereoisomers, revealing the most stable configurations. nih.govresearchgate.net By mapping out the reaction pathways, researchers can understand the selectivity of a reaction, such as the preferential formation of endo-exo or exo-exo diepoxide orientations. nih.gov

Furthermore, quantum chemical calculations can predict feasible synthetic routes and help optimize reaction conditions, such as solvent choice and temperature, thereby reducing the need for extensive trial-and-error experimentation. These simulations provide valuable insights into the reactivity of the 3a,4,7,7a-tetrahydro-1H-indene system and guide the synthesis of new and complex molecules.

Applications and Advanced Synthetic Strategies Utilizing 3a,4,7,7a Tetrahydro 1h Indene As a Synthon

Precursor in Organic Synthesis

The reactivity of 3a,4,7,7a-tetrahydro-1H-indene allows for its participation in a multitude of organic reactions, rendering it a cornerstone for the synthesis of diverse molecular architectures. nih.gov

Synthesis of Indene (B144670) Derivatives

3a,4,7,7a-Tetrahydro-1H-indene is a direct and efficient precursor for a variety of indene derivatives. smolecule.com Through controlled functionalization reactions such as hydrogenation, halogenation, and cycloadditions, the tetrahydroindene scaffold can be readily transformed into a range of substituted indenes. smolecule.com For instance, bromination of 3a,4,7,7a-tetrahydro-1H-indene can yield tetrabromo octahydroindene isomers. nih.gov Furthermore, treatment with N-bromosuccinimide (NBS) in the presence of lithium perchlorate (B79767) and acetic acid leads to the formation of dibromodiacetate derivatives, which can be subsequently converted to diepoxides. nih.govresearchgate.net These indene derivatives are of significant interest due to their prevalence in the core structures of bioactive pharmaceutical agents and functional materials. researchgate.net

The hydroformylation of bicyclo[4.3.0]nona-3,7-diene (an alternative name for 3a,4,7,7a-tetrahydro-1H-indene) provides access to formyl, hydroxymethyl, and nitrile derivatives of tetrahydro-1H-indene, which have applications as fragrances and flavors. google.com

Building Blocks for Complex Organic Molecules

The structural rigidity and presence of reactive sites in 3a,4,7,7a-tetrahydro-1H-indene make it an ideal building block for the synthesis of more intricate organic molecules. smolecule.com Its strained carbon-carbon bonds contribute to its utility as a precursor in the synthesis of various complex structures. smolecule.com For example, it can be utilized in the construction of bishomocubanone derivatives through visible-light-induced intramolecular [2+2] cycloaddition reactions. wiley.com Additionally, its derivatives can serve as intermediates for the synthesis of other complex molecules. lookchem.com The diethyldicyclopentadiene (B3031931) variant, a derivative of tetrahydroindene, is employed in the production of specialty polymers and resins due to its ability to form stable ring systems. ereztech.com

The following table summarizes some of the complex molecules synthesized using 3a,4,7,7a-tetrahydro-1H-indene as a starting material:

| Starting Material | Reaction Type | Product | Application of Product |

| 3a,4,7,7a-Tetrahydro-1H-indene | Bromination | Tetrabromo octahydroindene | Intermediate in organic synthesis |

| 3a,4,7,7a-Tetrahydro-1H-indene | Bromination with NBS, then epoxidation | Diepoxy indene derivatives | Precursors for bioactive compounds |

| 3a,4,7,7a-Tetrahydro-1H-indene | Hydroformylation | Formyl, hydroxymethyl, and nitrile derivatives | Fragrances and Flavors |

| 2,4-dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methylene-indene-1,8-dione | Visible-light-induced [2+2] cycloaddition | Bishomocubanone derivatives | Precursors for cubane (B1203433) derivatives |

| Diethyldicyclopentadiene | Polymerization | Specialty polymers and resins | High-performance materials |

Role in Polycyclic Aromatic Hydrocarbon (PAH) Synthesis

3a,4,7,7a-Tetrahydro-1H-indene can be employed as a fundamental component in the synthesis of polycyclic aromatic hydrocarbons (PAHs). smolecule.com PAHs constitute a significant class of organic compounds characterized by their unique aromatic properties and have applications in materials science and organic electronics. smolecule.com The bicyclic nature of tetrahydroindene provides a ready-made fragment that can be elaborated upon to construct larger, more complex aromatic systems.

Intermediates in Natural Product Synthesis

The strategic importance of 3a,4,7,7a-tetrahydro-1H-indene extends to the realm of natural product synthesis, where its derivatives serve as crucial intermediates. nih.gov

Derivatization to Perhydrindanone Scaffolds

A significant application of 3a,4,7,7a-tetrahydro-1H-indene derivatives lies in their conversion to perhydrindanone scaffolds. These structural motifs are central to a wide range of biologically active natural products. For example, the enantioselective synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione, a derivative of tetrahydroindene, has been achieved and this compound serves as a useful intermediate in natural product synthesis. nih.gov This dione (B5365651) can be further converted to cis-fused perhydrindanone systems. nih.gov

Contribution to Steroid Metabolism Analogs

Derivatives of 3a,4,7,7a-tetrahydro-1H-indene have been instrumental in the synthesis of analogs of steroid metabolites. For instance, (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and its derivatives are key intermediates in the development of structural analogs of calcitriol (B1668218), the hormonally active form of vitamin D3. nih.gov Furthermore, the enantiopure hydrindene system derived from tetrahydroindene has been utilized in the stereoselective total synthesis of novel D-homosteroids through a twofold Heck reaction. Azasteroids, a class of modified steroids with various biological activities, can also be synthesized using tricyclic benz[e]indenedione compounds, which are conceptually related to tetrahydroindene derivatives. fiu.edu

The following table highlights key derivatives of 3a,4,7,7a-tetrahydro-1H-indene and their roles in the synthesis of natural product analogs:

| Tetrahydroindene Derivative | Synthetic Target | Class of Natural Product Analog |

| (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione | cis-fused perhydrindanone | Calcitriol analogs |

| Enantiopure hydrindene derivative | D-homosteroid | Steroids |

| Tricyclic benz[e]indenedione | Azasteroids | Steroids |

Formation of Spirocyclic Systems

3a,4,7,7a-Tetrahydro-1H-indene serves as a versatile building block in the construction of spirocyclic systems, which are characterized by two rings connected by a single common atom. The unique strained ring system and the presence of reactive double bonds within the tetrahydroindene framework make it a valuable precursor for generating the quaternary carbon center that defines a spirocycle.

Research has demonstrated several strategies for synthesizing spirocycles from tetrahydroindene derivatives. One prominent method involves the [3+2] cycloaddition of ketonitrones, derived from related indanone structures, with alkynes to produce spiroindenyl isoxazolines. rsc.org Another approach involves the intramolecular alkylation of bicyclic lactams, which can lead to the formation of spirocyclic derivatives. mdpi.com Furthermore, the in-situ generation of spiroepoxycyclohexa-2,4-dienones and their subsequent interception with dienes like cyclopentadiene (B3395910) represents a method for creating complex spiro structures in a single step. orgsyn.org The development of novel spirocyclic compounds is an active area of research due to their three-dimensional complexity, which is of increasing interest in medicinal chemistry and drug discovery. researchgate.net

| Precursor/Intermediate System | Reaction Type | Resulting Spiro-System | Reference |

| Indanone-derived Ketonitrones | [3+2] Cycloaddition | Spiroindenyl Isoxazolines | rsc.org |

| Bicyclic Lactam Template | Intramolecular Alkylation | Spirocyclic Hydrindenones | mdpi.com |

| Hydroxymethyl Phenols / Cyclopentadiene | In-situ generation of spiroepoxycyclohexadienones and interception | Tricycloundecadienones | orgsyn.org |

| Oxindole Dianion | Dianion Alkylation and Cyclization | Spirocyclic Oxindoles | mdpi.com |

Development of Functional Materials and Specialty Chemicals

The distinct chemical structure of 3a,4,7,7a-tetrahydro-1H-indene makes it a valuable component in the synthesis of specialized materials. Its applications range from commodity polymers to high-performance resins and components for organic electronics.

3a,4,7,7a-Tetrahydro-1H-indene and its derivatives, particularly 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-, are utilized as monomers or co-monomers in the production of various polymers. Due to its reactive double bonds, it can be incorporated into polymer chains with other monomers like ethene and 1-propene. nih.govalfa-chemistry.com This process allows for the modification of polymer properties, tailoring them for specific applications. The resulting copolymers can be used as components in products covered by group standards, although they may not be approved for use as standalone chemicals. nih.gov The inclusion of the bulky, cyclic structure of tetrahydroindene can influence the mechanical and thermal properties of the final polymer.

Examples of Copolymers:

4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-, polymer with ethene and 1-propene. nih.govalfa-chemistry.com

2-Propen-1-ol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene. epa.gov

Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, glycidyl (B131873) ether. nih.gov

4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-, polymer with 1,3-cyclopentadiene, cyclopentene (B43876), 1-hexene, 2-methyl-2-butene (B146552) and 1,3-pentadiene. echemi.com

4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-, polymer with ethenylbenzene, ethenylmethylbenzene, 1H-indene and (1-methylethenyl)benzene. epa.gov

The use of 1H-Indene and its derivatives, including 3a,4,7,7a-tetrahydro-1H-indene, is significant in the manufacturing of resins and high-performance polymers. alibaba.com When used as a reactive monomer, it can improve the thermal and mechanical stability of the resulting polymer materials. alibaba.com For instance, Diethyldicyclopentadiene, a derivative, is employed in the synthesis of specialty polymers and resins where forming complex, stable ring systems is crucial for performance. ereztech.com These materials are valuable in industrial settings that demand high-performance characteristics. ereztech.com Highly purified forms of these monomers are essential for industries requiring advanced polymers and resins with specific, reliable properties. alibaba.com

| Monomer/Precursor | Polymer/Resin Type | Key Feature/Application | Reference |

| 1H-Indene | Cross-linked polymers and copolymers | Improved mechanical and thermal stability | alibaba.com |

| Diethyldicyclopentadiene | Specialty polymers and resins | Production of high-performance materials with complex ring systems | ereztech.com |

| Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, glycidyl ether | Epoxy Resins | Component for potentially high-performance resins | nih.gov |

The foundational structure of 3a,4,7,7a-tetrahydro-1H-indene serves as a building block for more complex organic molecules that have applications in materials science and organic electronics. smolecule.com While direct use of the compound itself is not specified, its derivatives are investigated for such purposes. For example, computational chemistry studies have been employed to investigate experimentally synthesized compounds derived from tetrahydro-1H-indene, noting their potential use in fields like organic light-emitting diodes (OLEDs). nih.gov The ability to functionalize the tetrahydroindene core allows for the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are critical in the field of organic electronics. smolecule.com

Advanced Biopharmaceutical Intermediate Research

3a,4,7,7a-Tetrahydro-1H-indene is recognized as a valuable precursor and intermediate in organic synthesis for the development of complex molecules, including those with potential pharmaceutical applications. smolecule.com Its role as a biopharmaceutical intermediate suggests its utility in drug development and formulation. smolecule.com The strained ring system and reactive nature of the compound allow it to be readily converted into a diverse range of indene derivatives through reactions like hydrogenation and cycloadditions. smolecule.com These derivatives are explored for their medicinal relevance. For example, research into the synthesis of thiadiazole derivatives, which have varied pharmacological properties, has utilized tetrahydroindene in catalytic reactions to create new molecular scaffolds for medicinal research. researchgate.net Furthermore, the synthesis of analogs of natural products, such as calcitriol, has employed derivatives of tetrahydroindene as key intermediates. mdpi.com

| Research Area | Synthetic Approach | Resulting Structure/Application | Reference |

| Medicinal Chemistry | Pd-catalyzed cyclopropanation | Mono- and dicyclopropanation products as scaffolds | researchgate.net |

| Natural Product Synthesis | Enantioselective synthesis using Meyers' bicyclic lactam methodology | Intermediates for calcitriol analogs | mdpi.com |

| General Pharmaceutical Development | Functionalization via hydrogenation, cycloaddition, etc. | Diverse indene derivatives for drug development | smolecule.com |

Applications in Agrochemical Development

The 3a,4,7,7a-tetrahydro-1H-indene scaffold is a structural component found in certain agrochemicals. alibaba.comsmolecule.com Its derivatives are used in the synthesis of pesticides and herbicides. alibaba.com A prominent example is Heptachlor, a cyclodiene organochlorine insecticide. Heptachlor is structurally defined as a 3a,4,7,7a-tetrahydro-1H-4,7-methanoindene substituted with multiple chlorine atoms. nih.gov It was formerly used to control termites and other insects in agricultural settings and has known antifungal and antibacterial properties. nih.gov This highlights the role of the core tetrahydroindene structure as a foundational element for building complex, biologically active molecules for crop protection.

Future Research Directions and Emerging Trends in Tetrahydroindene Chemistry

Development of More Sustainable and Efficient Synthetic Routes

A significant trend in modern organic synthesis is the pursuit of "green" and more efficient methods for constructing complex molecules. In the context of tetrahydroindene chemistry, this translates to the development of one-pot reactions and cascade sequences that minimize waste and reduce the number of synthetic steps.

Recent approaches have focused on domino reactions, where multiple bond-forming events occur in a single operation. For instance, organocatalyst-mediated domino Michael/aldol (B89426) reactions have been developed for the asymmetric synthesis of highly substituted trans-hydrindanes, a stereoisomer of the tetrahydroindene framework. rsc.org These reactions, catalyzed by species like diphenylprolinol silyl (B83357) ether, can proceed via successive Michael/Michael and Michael/aldol pathways, affording the desired products with excellent diastereoselectivity. rsc.org Another strategy involves a Danheiser annulation to rapidly assemble the hydrindane core, providing access to functionalized bicyclic systems in just a few steps from simple acyclic precursors. tubitak.gov.tr The use of cascade reactions, such as those triggered by singlet oxygen photooxygenation of furans followed by organocatalyzed double-Michael additions, also represents a move towards more sustainable and step-economical syntheses of complex hydrindane structures. acs.org

Exploration of Novel Reaction Pathways and Catalytic Systems

The Diels-Alder reaction has been a cornerstone in the synthesis of tetrahydroindene and its derivatives. google.com However, current research is actively exploring novel catalytic systems and alternative reaction pathways to access this scaffold with greater control and diversity.

Zirconocene (B1252598) complexes with tetrahydroindene ligands have been synthesized and, when activated with methylaluminoxane, show high activity in the polymerization of ethylene (B1197577) and its copolymerization with other olefins. researchgate.netbakhtiniada.ru This highlights the role of tetrahydroindene-based ligands in developing new polymerization catalysts. Beyond traditional Diels-Alder approaches, intramolecular versions of this reaction are being employed in the synthesis of complex natural products containing the hydrindane core. researchgate.net

Alternative cyclization strategies are also gaining prominence. These include:

Michael Additions: Sequential inter- and intramolecular Michael reactions are being used to construct substituted cis-hydrindanones stereoselectively. rsc.org

Metathesis Reactions: Ring-closing metathesis (RCM) and enyne metathesis, often employing Grubbs catalysts, have become powerful tools for forming the hydrindane ring system. mdpi.com

Radical Cyclizations: Fe(ClO4)3-mediated oxidative radical cyclizations have been used to construct cis-fused bicyclic cores. researchgate.net

Zirconacyclopentene Chemistry: 1,2,3-trisubstituted cyclopentadienes and tetrahydroindene derivatives can be prepared in a one-step reaction from zirconacyclopentene complexes.

These novel pathways, often facilitated by transition metal or organocatalysts, are expanding the toolkit for accessing diverse tetrahydroindene structures.

| Catalyst System | Reaction Type | Application |

| Diphenylprolinol silyl ether | Domino Michael/Aldol | Asymmetric synthesis of trans-hydrindanes rsc.org |

| Zirconocene complexes/MAO | Olefin Polymerization | Ethylene polymerization and copolymerization researchgate.netbakhtiniada.ru |

| Grubbs Catalysts | Ring-Closing Metathesis | Synthesis of hydrindane scaffolds mdpi.com |

| Fe(ClO4)3 | Oxidative Radical Cyclization | Construction of cis-fused bicyclic cores researchgate.net |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of tetrahydroindene systems. DFT calculations are being used to elucidate reaction mechanisms, rationalize stereochemical outcomes, and analyze the electronic properties of these molecules.

For instance, DFT studies have been employed to:

Investigate the mechanisms of cycloaddition reactions, including the [8+2] cycloadditions of dienylfurans. pku.edu.cnrsc.org

Analyze the stereoselectivity of Diels-Alder reactions, helping to explain the preference for endo or exo products. koyauniversity.orgmdpi.com

Determine the most stable conformations of stereoisomers and investigate their properties. nih.govresearchgate.net

Identify reactive sites within molecules using tools like molecular electrostatic potential (MEP) maps. nih.govresearchgate.net

Confirm the diastereofacial preference in reactions leading to complex polycyclic derivatives. researchgate.net

These computational insights are crucial for designing more selective and efficient synthetic routes and for predicting the properties of novel tetrahydroindene derivatives.

| Computational Method | Application in Tetrahydroindene Chemistry | Reference |

| DFT (B3LYP) | Analysis of cycloaddition reaction mechanisms and stereoselectivity. | rsc.orgkoyauniversity.org |

| DFT | Investigation of stereoisomer stability and molecular properties. | nih.govresearchgate.net |

| DFT | Prediction of reactive sites and diastereofacial selectivity. | nih.govresearchgate.net |

Synthesis of Highly Stereodefined Tetrahydroindene Scaffolds

The biological activity of many natural products containing the hydrindane core is highly dependent on their stereochemistry. Consequently, the development of methods for the stereocontrolled synthesis of tetrahydroindene scaffolds is a major focus of current research.

A variety of strategies have been developed to achieve high levels of stereoselectivity:

Asymmetric Diels-Alder Reactions: Chiral Lewis acids and auxiliaries are used to control the facial selectivity of the cycloaddition.

Organocatalysis: Chiral organocatalysts, such as prolinol derivatives, are employed in domino reactions to create multiple stereocenters with high enantioselectivity. rsc.org

Substrate Control: The inherent stereochemistry of a starting material can be used to direct the formation of new stereocenters, as seen in intramolecular Diels-Alder reactions of chiral precursors. researchgate.net

Rearrangement Reactions: Phosphorane-mediated, pinacol-like rearrangements have been used to convert cis-diols to the corresponding trans-ring junction. rsc.orgresearchgate.net

These methods provide access to enantiopure or highly enantioenriched tetrahydroindene building blocks, which are essential for the total synthesis of complex natural products and for the development of new chiral ligands and catalysts. researchgate.netrsc.orgwiley.com

Integration into New Materials Science Applications

The rigid, bicyclic structure of tetrahydroindene makes it an attractive building block for new materials. Research in this area is exploring the incorporation of the tetrahydroindene motif into polymers and other advanced materials to impart specific properties.

One significant area of application is in polymer chemistry. Tetrahydroindene can act as a monomer in polymerization reactions. smolecule.com For example, cationic polymerization of tetrahydroindene with Lewis acids like EtAlCl2 or SnCl4 can produce polymers with high molecular weights. deepdyve.com Subsequent hydrogenation of these polymers leads to saturated alicyclic hydrocarbon polymers with high glass transition temperatures (Tg up to 220 °C), making them suitable for applications requiring heat resistance. deepdyve.comaminer.cn

Furthermore, tetrahydroindene derivatives are used as ligands for transition metal catalysts in olefin polymerization. researchgate.netbakhtiniada.ru The structure of the tetrahydroindenyl ligand can influence the activity and selectivity of the catalyst, as well as the properties of the resulting polymer. researchgate.net There is also interest in using the rigid tetrahydroindene scaffold to construct robust and porous organic frameworks with potential applications in gas storage and separation. smolecule.com

Design and Synthesis of Functionalized Derivatives for Specific Research Applications

The tetrahydroindene scaffold serves as a versatile starting point for the synthesis of a wide range of functionalized derivatives with potential applications in medicinal chemistry and other research areas. By introducing various functional groups at different positions on the bicyclic ring system, chemists can fine-tune the properties of these molecules for specific purposes.